molecular formula C22H19N3O3 B504928 2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No.: B504928
M. Wt: 373.4g/mol
InChI Key: BDVOYSZRMHGYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylphenoxy group and an oxazolo[4,5-b]pyridin-2-yl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the 2,3-dimethylphenoxy group, which is then reacted with an appropriate acetamide derivative. The oxazolo[4,5-b]pyridin-2-yl group is introduced through a cyclization reaction involving a suitable precursor. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted phenoxy or acetamide derivatives .

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylphenoxy group and an oxazolo[4,5-b]pyridin-2-yl group sets it apart from other similar compounds, making it a valuable subject for research and development .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H19N3O3/c1-14-5-3-6-18(15(14)2)27-13-20(26)24-17-10-8-16(9-11-17)22-25-21-19(28-22)7-4-12-23-21/h3-12H,13H2,1-2H3,(H,24,26)

InChI Key

BDVOYSZRMHGYNN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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